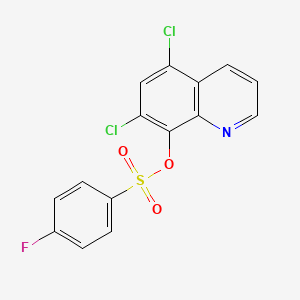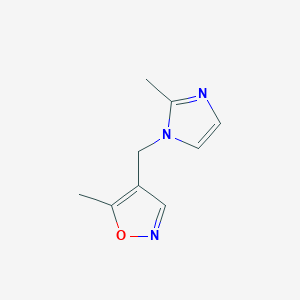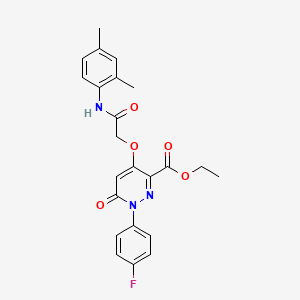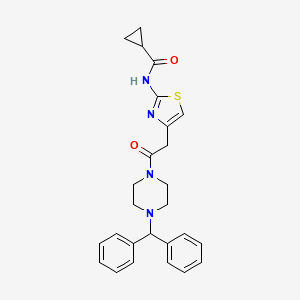
5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a quinoline ring substituted with chlorine atoms at the 5th and 7th positions, and a fluorobenzenesulfonate group attached to the 8th position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated at the 5th and 7th positions using chlorine gas or other chlorinating agents under controlled conditions.
Sulfonation: The chlorinated quinoline is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: Corresponding sulfonic acids and quinoline derivatives.
Applications De Recherche Scientifique
5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
4-Fluorobenzenesulfonyl Chloride: Used as a reagent in organic synthesis.
Chloroxine: An antimicrobial agent used in the treatment of infections.
Uniqueness
5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate is unique due to the combination of its quinoline core and the fluorobenzenesulfonate group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNO3S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)22-23(20,21)10-5-3-9(18)4-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEHNHURHDFFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2867854.png)
![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2867855.png)

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride](/img/structure/B2867859.png)
![N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2867860.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2867866.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B2867867.png)
![1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2867869.png)
![3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2867870.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2867875.png)

![2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2867877.png)
